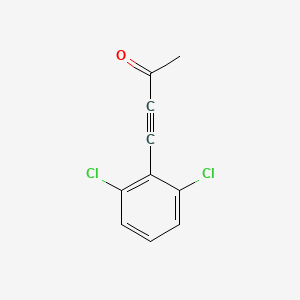
4-(2,6-Dichlorophenyl)but-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dichlorophenyl)but-3-yn-2-one is a specialized chemical compound known for its unique structural features and versatile applications in scientific research and development. Identified by its CAS number 1247092-29-0, this compound is characterized by the presence of a dichlorophenyl group attached to a but-3-yn-2-one moiety .
Vorbereitungsmethoden
The synthesis of 4-(2,6-Dichlorophenyl)but-3-yn-2-one typically involves the coupling of 2,6-dichlorobenzylideneacetone with acetone under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
4-(2,6-Dichlorophenyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, with reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dichlorophenyl)but-3-yn-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,6-Dichlorophenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on the active site of certain enzymes, forming stable complexes through hydrogen interactions . This interaction can modulate the activity of the target enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(2,6-Dichlorophenyl)but-3-yn-2-one can be compared with other similar compounds, such as:
4-(2,6-Dichlorophenyl)but-3-en-2-one: This compound shares a similar structure but differs in the presence of a double bond instead of a triple bond.
2,6-Dichlorobenzylideneacetone: Another related compound, which serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H6Cl2O |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
4-(2,6-dichlorophenyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H6Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,1H3 |
InChI-Schlüssel |
NHIPTVZFGKBYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


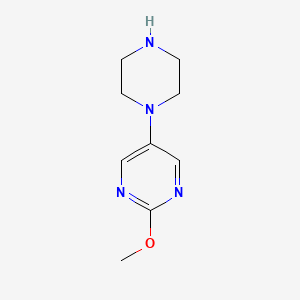
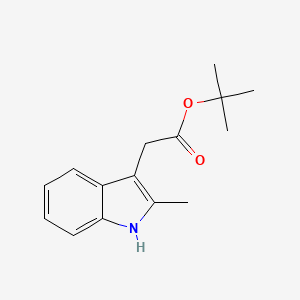
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)

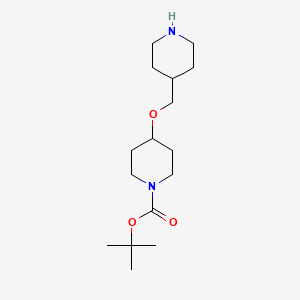
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)
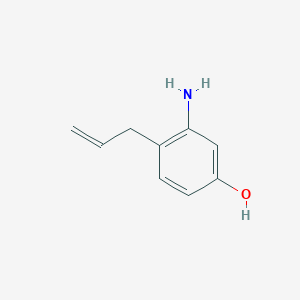
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
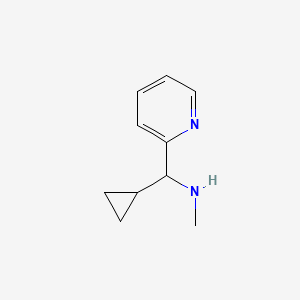
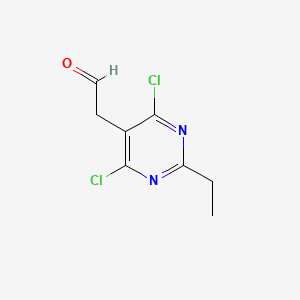
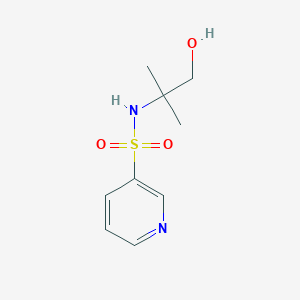
![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
